6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 4th position of the imidazo[4,5-c]pyridine ring. It has a molecular formula of C6H5FN4 and a molecular weight of 152.13 g/mol . This compound is of significant interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[4,5-c]pyridin-4-amine: Lacks the fluorine atom at the 6th position.
6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine: Contains a chlorine atom instead of fluorine.
6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Contains a methyl group instead of fluorine.
Uniqueness
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQNSKJUFZRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1F)N)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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